molecular formula C10H14O B8565761 Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-3-carbaldehyde CAS No. 919482-28-3

Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-3-carbaldehyde

Cat. No. B8565761
CAS RN: 919482-28-3
M. Wt: 150.22 g/mol
InChI Key: VOYIFXUFXZETEF-UHFFFAOYSA-N
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Description

Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-3-carbaldehyde is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
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properties

CAS RN

919482-28-3

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

spiro[bicyclo[2.2.1]heptane-3,1'-cyclopropane]-2-carbaldehyde

InChI

InChI=1S/C10H14O/c11-6-9-7-1-2-8(5-7)10(9)3-4-10/h6-9H,1-5H2

InChI Key

VOYIFXUFXZETEF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(C23CC3)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methoxymethyltriphenylphosphonium chloride (6.41 g) was suspended in tetrahydrofuran (80 mL) and cooled to 0° C. in nitrogen atmosphere. After adding 1.56 M n-butyl lithium-in-hexane solution (36.2 mL) at 0° C., the reaction mixture was stirred for an hour. Into the resulting deep red-colored solution, a spiro[bicyclo[2.2.1]heptane-2,1′-cyclopropane]-3-one (6.41 g) solution in tetrahydrofuran (10 mL) was dropped at 0° C., and thereafter the temperature was raised to room temperature, followed by an overnight's stirring. To the reaction mixture, 5M hydrochloric acid (50 mL) was added at room temperature and stirred for further 3 hours. The reaction mixture was diluted with water and extracted with diethyl ether. The extract washed with saturated brine, dried over anhydrous sodium sulfate, the solvent was removed by distillation and the resulting residue was purified on silica gel column chromatography (hexane/ethyl acetate=99/1−97/3) to provide 5.04 g of the title compound as a colorless oily substance.
Quantity
6.41 g
Type
reactant
Reaction Step One
[Compound]
Name
n-butyl lithium-in-hexane
Quantity
36.2 mL
Type
reactant
Reaction Step Two
Quantity
6.41 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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